Cas no 1261843-90-6 (4-(4-Methoxy-3-(trifluoromethyl)benzoyl)pyridine)

4-(4-Methoxy-3-(trifluoromethyl)benzoyl)pyridine 化学的及び物理的性質
名前と識別子
-
- 4-(4-Methoxy-3-(trifluoromethyl)benzoyl)pyridine
-
- インチ: 1S/C14H10F3NO2/c1-20-12-3-2-10(8-11(12)14(15,16)17)13(19)9-4-6-18-7-5-9/h2-8H,1H3
- InChIKey: UUGSPZGLBQDWDH-UHFFFAOYSA-N
- ほほえんだ: FC(C1C(=CC=C(C(C2C=CN=CC=2)=O)C=1)OC)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 20
- 回転可能化学結合数: 3
- 複雑さ: 340
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 39.2
4-(4-Methoxy-3-(trifluoromethyl)benzoyl)pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013007478-500mg |
4-(4-Methoxy-3-(trifluoromethyl)benzoyl)pyridine |
1261843-90-6 | 97% | 500mg |
863.90 USD | 2021-05-31 | |
Alichem | A013007478-250mg |
4-(4-Methoxy-3-(trifluoromethyl)benzoyl)pyridine |
1261843-90-6 | 97% | 250mg |
484.80 USD | 2021-05-31 | |
Alichem | A013007478-1g |
4-(4-Methoxy-3-(trifluoromethyl)benzoyl)pyridine |
1261843-90-6 | 97% | 1g |
1,504.90 USD | 2021-05-31 |
4-(4-Methoxy-3-(trifluoromethyl)benzoyl)pyridine 関連文献
-
Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
-
Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
-
Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
-
Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129
-
Wei Wang,Tao Yan,Shibin Cui,Jun Wan Chem. Commun., 2012,48, 10228-10230
-
Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592
-
Fang Tian,Xiao-Nian Li,Lin Peng,Li-Xin Wang Org. Biomol. Chem., 2015,13, 6371-6379
-
Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
-
Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998
4-(4-Methoxy-3-(trifluoromethyl)benzoyl)pyridineに関する追加情報
Introduction to 4-(4-Methoxy-3-(trifluoromethyl)benzoyl)pyridine (CAS No. 1261843-90-6)
4-(4-Methoxy-3-(trifluoromethyl)benzoyl)pyridine, with the chemical identifier CAS No. 1261843-90-6, is a compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural and functional properties. This compound belongs to a class of molecules that exhibit promising biological activities, making it a valuable scaffold for the development of novel therapeutic agents.
The molecular structure of 4-(4-Methoxy-3-(trifluoromethyl)benzoyl)pyridine consists of a pyridine core substituted with a benzoyl group at the 4-position, which itself is further modified by a methoxy group at the 4-position and a trifluoromethyl group at the 3-position. This specific arrangement of functional groups imparts distinct electronic and steric properties to the molecule, which can be leveraged to modulate its interactions with biological targets.
In recent years, there has been a growing interest in the development of small molecule inhibitors that target enzymes involved in cancer progression. The benzoyl-pyridine moiety in this compound has shown potential in inhibiting various kinases and other enzymes that are aberrantly expressed in tumor cells. Specifically, studies have indicated that this compound can interfere with the activity of protein kinase C (PKC) and other related kinases, which are known to play crucial roles in cell signaling pathways that drive tumorigenesis.
One of the most compelling features of 4-(4-Methoxy-3-(trifluoromethyl)benzoyl)pyridine is its ability to selectively inhibit certain kinases while sparing others, suggesting a high degree of specificity. This selectivity is critical for developing drugs with minimal side effects. The methoxy and trifluoromethyl substituents on the benzoyl group are particularly important, as they enhance the compound's binding affinity to its target proteins by improving both hydrophobic interactions and hydrogen bonding networks.
Recent advances in computational chemistry have allowed researchers to model the interactions between 4-(4-Methoxy-3-(trifluoromethyl)benzoyl)pyridine and its target enzymes with unprecedented detail. These studies have revealed that the trifluoromethyl group, in particular, plays a pivotal role in stabilizing the transition state during enzyme-substrate complex formation. This insight has guided the optimization of analogs with enhanced potency and selectivity.
In addition to its kinase inhibitory activity, 4-(4-Methoxy-3-(trifluoromethyl)benzoyl)pyridine has also been investigated for its potential anti-inflammatory properties. In preclinical studies, it has demonstrated ability to modulate inflammatory pathways by inhibiting key pro-inflammatory cytokines. The compound's ability to interact with both protein and lipid targets suggests a multifaceted mechanism of action, which could be particularly beneficial in treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
The synthesis of 4-(4-Methoxy-3-(trifluoromethyl)benzoyl)pyridine presents an interesting challenge due to the complexity of its structure. However, recent developments in synthetic methodologies have made it more feasible to produce this compound on a larger scale. One particularly effective approach involves a multi-step sequence that begins with the Friedel-Crafts acylation of 4-methoxybenzaldehyde followed by condensation with pyridine derivatives. The introduction of the trifluoromethyl group is typically achieved through metal-catalyzed cross-coupling reactions, which provide excellent regioselectivity and yield.
The pharmacokinetic properties of 4-(4-Methoxy-3-(trifluoromethyl)benzoyl)pyridine are also an area of active investigation. Initial studies have shown that the compound exhibits moderate oral bioavailability and a reasonable half-life in vivo, suggesting potential for therapeutic applications. However, further optimization may be necessary to improve its solubility and metabolic stability. Techniques such as prodrug design and co-crystallization with solubilizing agents are being explored to enhance these properties.
The safety profile of this compound is another critical aspect that has been thoroughly evaluated in preclinical studies. Acute toxicity assays have demonstrated that CAS No. 1261843-90-6 is well-tolerated at doses up to several hundred milligrams per kilogram body weight. Chronic toxicity studies are ongoing but preliminary results suggest no significant organ-specific toxicity or long-term adverse effects.
In conclusion, 4-(4-Methoxy-3-(trifluoromethyl)benzoyl)pyridine represents a promising lead compound for further development in pharmaceutical research. Its unique structural features, combined with its demonstrated biological activities, make it an attractive candidate for treating various diseases, particularly cancer and inflammatory disorders. As research continues to uncover new insights into its mechanism of action and optimize its pharmacokinetic properties, this compound holds significant potential for future therapeutic applications.
1261843-90-6 (4-(4-Methoxy-3-(trifluoromethyl)benzoyl)pyridine) 関連製品
- 1263166-92-2(8-(+)-biotinylamino-3,6-dioxa-octyl (1R,8S,9s)-bicyclo[6.1.0]non-4-yn-9-ylm ethyl carbamate)
- 1804044-23-2(1-Bromo-3-(3-ethoxy-4-(trifluoromethylthio)phenyl)propan-2-one)
- 78050-50-7(4-chloro-N-(2-chloro-1,2-dihydroacenaphthylen-1-yl)benzene-1-sulfonamide)
- 2229165-62-0((2-chloro-6-methylphenyl)methylhydrazine)
- 1807117-68-5(2,5-Bis(trifluoromethyl)-4-iodobenzenesulfonamide)
- 1955505-97-1({4-fluoro-1-(5-methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-2-ylmethyl}(methyl)amine dihydrochloride)
- 1251999-17-3(ethyl(1H-1,2,3,4-tetrazol-5-yl)methylamine)
- 2353990-63-1(Tert-butyl 3-amino-3-(6-methoxypyridin-3-yl)propanoate)
- 893644-94-5(2-Amino-4-(4-fluorophenyl)thiophene-3-carboxylic Acid)
- 1261569-81-6(2-Amino-2'-(trifluoromethoxy)-3-(trifluoromethyl)biphenyl)



